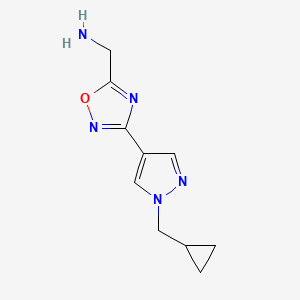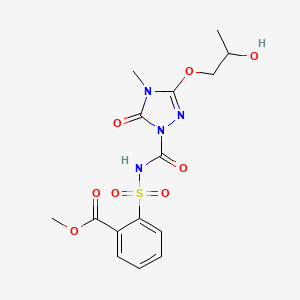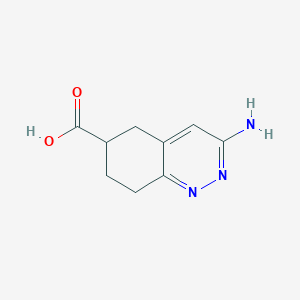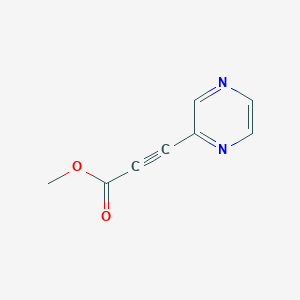
4-Ethoxy-1-(Pyrrolidin-2-carbonyl)piperidin
Übersicht
Beschreibung
“4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine” is a chemical compound with the molecular formula C12H22N2O2. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various strategies. One common approach involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The pyrrolidine ring in “4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine” contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
Pyrrolidine derivatives can participate in various chemical reactions. For instance, chiral complexes of calcium promote asymmetric 1,4-addition reactions and [3+2] cycloaddition reactions of α-amino acid derivatives with α,β-unsaturated carbonyl compounds .Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung
Pyrrolidin ist ein vielseitiges Gerüst für neuartige biologisch aktive Verbindungen . Es wird von Medizinalchemikern häufig verwendet, um Verbindungen zur Behandlung menschlicher Krankheiten zu erhalten . Das Interesse an diesem gesättigten Gerüst wird durch die Möglichkeit verstärkt, den Pharmakophorraum aufgrund der sp3-Hybridisierung, des Beitrags zur Stereochemie des Moleküls und der erhöhten dreidimensionalen (3D)-Abdeckung aufgrund der Nicht-Planarität des Rings effizient zu erforschen .
Bioaktive Moleküle
Bioaktive Moleküle mit Zielselektivität sind oft durch den Pyrrolidinring und seine Derivate gekennzeichnet, darunter Pyrrolizine, Pyrrolidin-2-on, Pyrrolidin-2,5-dione und Prolinol . Diese Verbindungen wurden in der Literatur von 2015 bis heute beschrieben .
Pharmazeutische Industrie
Piperidine gehören zu den wichtigsten synthetischen Fragmenten für die Entwicklung von Medikamenten und spielen eine wichtige Rolle in der pharmazeutischen Industrie . Ihre Derivate sind in mehr als zwanzig Klassen von Arzneimitteln sowie in Alkaloiden vorhanden .
Synthese von tertiären Alkoholen
Ethyl-4-oxo-1-piperidincarboxylat, auch bekannt als 1-Carbethoxy-4-piperidon, wurde zur Herstellung von tertiären Alkoholen verwendet .
Biologische Bewertung potenzieller Medikamente
Die neuesten wissenschaftlichen Fortschritte bei der Entdeckung und biologischen Bewertung potenzieller Medikamente beinhalten oft den Piperidinrest . Dieser Übersichtsartikel soll sowohl unerfahrenen Forschern, die ihre ersten Schritte in diesem Bereich machen, als auch erfahrenen Wissenschaftlern helfen, die nach geeigneten Substraten für die Synthese biologisch aktiver Piperidine suchen .
Stereogenität von Kohlenstoffen
Eines der wichtigsten Merkmale des Pyrrolidinrings ist die Stereogenität von Kohlenstoffen . Die verschiedenen Stereoisomere und die räumliche Orientierung von Substituenten können aufgrund der unterschiedlichen Bindungsart an enantioselektive Proteine zu einem unterschiedlichen biologischen Profil von Medikamentenkandidaten führen .
Zukünftige Richtungen
The pyrrolidine ring and its derivatives, including “4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine”, have significant potential in drug discovery due to their versatile scaffold and bioactive properties . Future research could focus on designing new pyrrolidine compounds with different biological profiles .
Wirkmechanismus
and piperidines are nitrogen-containing heterocyclic compounds that are widely used in medicinal chemistry to develop drugs for the treatment of various diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . Similarly, piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
The biological activity of these compounds can be influenced by steric factors and the spatial orientation of substituents, leading to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
The introduction of heteroatomic fragments in these molecules is a strategic choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best absorption, distribution, metabolism, and excretion/toxicity (ADME/Tox) results for drug candidates .
Biochemische Analyse
Biochemical Properties
4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The compound’s structure allows it to interact with enzymes that are involved in the metabolism of nitrogen-containing heterocycles, such as pyrrolidine . These interactions often involve the binding of the compound to the active sites of enzymes, leading to either inhibition or activation of the enzyme’s activity. For example, the presence of the pyrrolidine ring in the compound can enhance its binding affinity to certain enzymes, thereby modulating their activity .
Cellular Effects
4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine has been shown to influence various cellular processes and functions. The compound can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that the compound can modulate the activity of proteins involved in cell signaling pathways, leading to changes in gene expression and cellular responses . Additionally, the compound’s interaction with metabolic enzymes can alter cellular metabolism, affecting the production and utilization of energy within the cell .
Molecular Mechanism
The molecular mechanism of action of 4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to bind to specific sites on enzymes and proteins, leading to conformational changes that either inhibit or activate their activity . These interactions can result in the modulation of various biochemical pathways, ultimately affecting cellular function and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its activity . Long-term exposure to the compound in in vitro or in vivo studies has also been associated with changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects on cellular function and metabolism . At higher doses, the compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have also been observed, where the compound’s activity changes significantly at certain dosage levels .
Metabolic Pathways
4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in its breakdown and utilization . These interactions can lead to changes in the levels of metabolites and the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of 4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes by active or passive transport mechanisms, and its distribution within tissues can be influenced by its binding affinity to certain proteins . These interactions can affect the localization and accumulation of the compound within different cellular compartments .
Subcellular Localization
The subcellular localization of 4-Ethoxy-1-(pyrrolidine-2-carbonyl)piperidine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to various subcellular structures, including the nucleus, mitochondria, and endoplasmic reticulum, where it can exert its effects on cellular function . These localization patterns can influence the compound’s activity and its interactions with other biomolecules .
Eigenschaften
IUPAC Name |
(4-ethoxypiperidin-1-yl)-pyrrolidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-2-16-10-5-8-14(9-6-10)12(15)11-4-3-7-13-11/h10-11,13H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGTUCYXMBVCIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCN(CC1)C(=O)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(2-aminoethyl)-1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1488440.png)


![(3,3-Dimethylbutan-2-yl)[(2-methoxyphenyl)methyl]amine](/img/structure/B1488443.png)
![(3,3-Dimethylbutan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1488444.png)



![1-({[(Oxan-4-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1488455.png)





